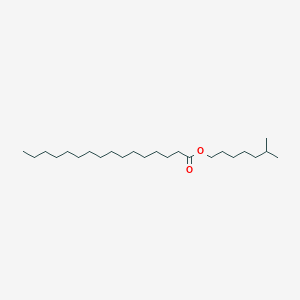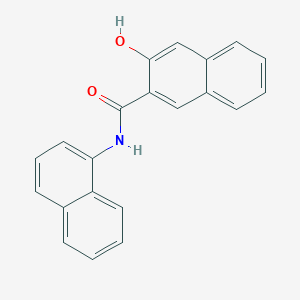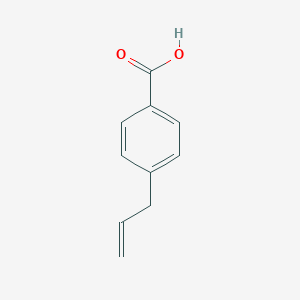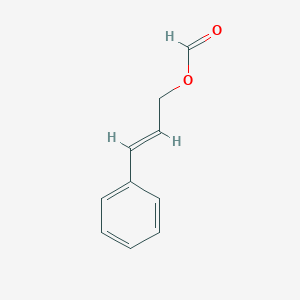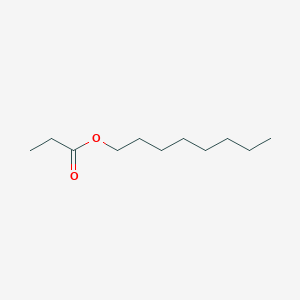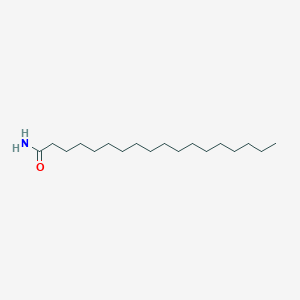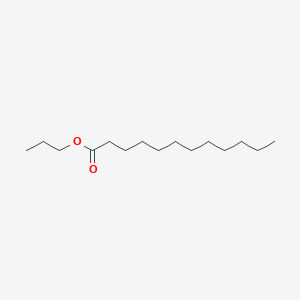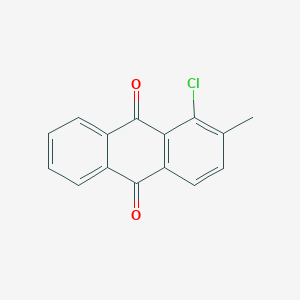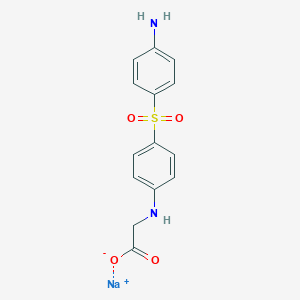
Acediasulfone Sodium
Übersicht
Beschreibung
Acedia Sulfonat-Natrium ist eine antimikrobielle und antimalaria-Verbindung. Es ist ein lang wirkendes Prodrug von Dapson, das hauptsächlich zur Behandlung von Lepra eingesetzt wird . Die Verbindung ist bekannt für ihre Fähigkeit, das Wachstum und die Vermehrung bestimmter Bakterien, einschließlich Mycobacterium leprae, zu hemmen .
Vorbereitungsmethoden
Acedia Sulfonat-Natrium wird durch Reaktion von Dapson mit Bromessigsäure zu einem wasserlöslichen Salz synthetisiert . Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Industrielle Produktionsverfahren beinhalten die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, mit zusätzlichen Reinigungsschritten, um hochreines Acedia Sulfonat-Natrium zu erhalten .
Analyse Chemischer Reaktionen
Acedia Sulfonat-Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Acedia Sulfonat-Natrium in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um substituierte Produkte zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Acedia Sulfonat-Natrium hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Die Verbindung wird hinsichtlich ihrer antimikrobiellen Eigenschaften und ihrer Auswirkungen auf das Bakterienwachstum untersucht.
Medizin: Acedia Sulfonat-Natrium wird zur Behandlung von Lepra und anderen bakteriellen Infektionen eingesetzt. .
Industrie: Die Verbindung wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet
Wirkmechanismus
Als Prodrug wird Acedia Sulfonat-Natrium im Körper metabolisiert, um Dapson freizusetzen. Dapson entfaltet seine antimikrobiellen Wirkungen, indem es das Wachstum und die Vermehrung bestimmter Bakterien, einschließlich Mycobacterium leprae, hemmt . Die molekularen Ziele und Wege, die an diesem Prozess beteiligt sind, umfassen die Hemmung der Dihydrofolat-Synthase, ein Enzym, das an der Synthese von Folsäure in Bakterien beteiligt ist .
Wirkmechanismus
As a prodrug, acediasulfone sodium is metabolized in the body to release dapsone. Dapsone exerts its antimicrobial effects by inhibiting the growth and multiplication of certain bacteria, including Mycobacterium leprae . The molecular targets and pathways involved in this process include the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria .
Vergleich Mit ähnlichen Verbindungen
Acedia Sulfonat-Natrium ähnelt anderen Sulfonverbindungen, wie zum Beispiel:
Dapson: Die Ausgangsverbindung von Acedia Sulfonat-Natrium, die zur Behandlung von Lepra und anderen bakteriellen Infektionen verwendet wird
Sulfoxon-Natrium: Eine weitere Sulfonverbindung mit antimikrobiellen Eigenschaften.
Sulfapyridin: Ein Sulfonamid-Antibiotikum, das zur Behandlung von bakteriellen Infektionen eingesetzt wird.
Acedia Sulfonat-Natrium ist einzigartig aufgrund seiner lang wirkenden Prodrug-Natur, die eine anhaltende Freisetzung von Dapson im Körper ermöglicht .
Eigenschaften
IUPAC Name |
sodium;2-[4-(4-aminophenyl)sulfonylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S.Na/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18;/h1-8,16H,9,15H2,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNYXGDUKNYCNI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155360 | |
| Record name | Acediasulfone sodium [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-60-6 | |
| Record name | Acediasulfone sodium [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acediasulfone sodium [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acediasulfone sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEDIASULFONE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M45G7BJL52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)
